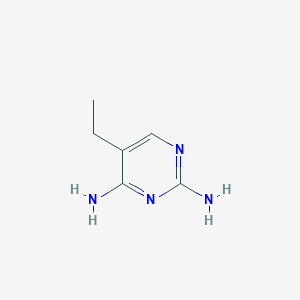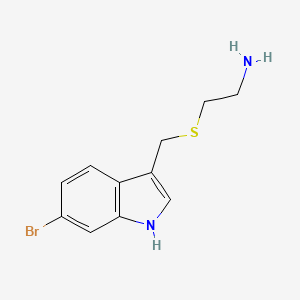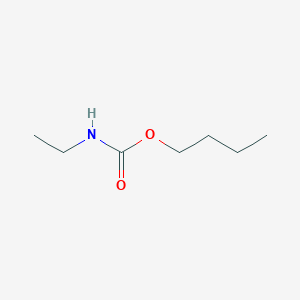
Butyl ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl ethylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound, specifically, is characterized by its unique chemical structure, which includes both butyl and ethyl groups attached to the carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butyl ethylcarbamate can be synthesized through several methods. One common approach involves the reaction of butylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, this compound can be produced via a continuous flow process. This method involves the reaction of butylamine and ethyl chloroformate in a solvent such as dichloromethane, with the reaction mixture being continuously stirred and maintained at a controlled temperature. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Butyl ethylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form butylamine, ethanol, and carbon dioxide.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound, leading to the formation of butyl carbamate and other oxidation products.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl or butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Butylamine, ethanol, carbon dioxide.
Oxidation: Butyl carbamate, various oxidation products.
Substitution: Substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Butyl ethylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other carbamate derivatives.
Biology: this compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of butyl ethylcarbamate involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by forming stable carbamate-enzyme complexes. This interaction can affect the activity of the enzyme and alter biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Methyl carbamate
- Ethyl carbamate
- Propyl carbamate
Comparison: Butyl ethylcarbamate is unique due to its specific butyl and ethyl groups, which confer distinct chemical and physical properties. Compared to methyl carbamate and ethyl carbamate, this compound has a higher molecular weight and different solubility characteristics. These differences can influence its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
16246-07-4 |
|---|---|
Molekularformel |
C7H15NO2 |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
butyl N-ethylcarbamate |
InChI |
InChI=1S/C7H15NO2/c1-3-5-6-10-7(9)8-4-2/h3-6H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
USIYRFTZKYKHBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9Z)-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B15212314.png)
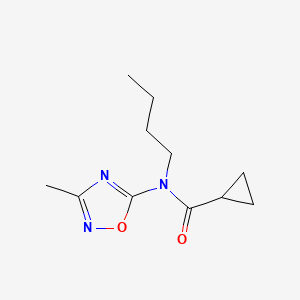
![4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol](/img/structure/B15212326.png)
![Ethanol, 2,2'-[(5-amino-6-chloro-4-pyrimidinyl)imino]bis-](/img/structure/B15212329.png)
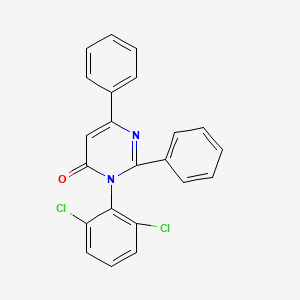
![(R)-Methyl 4-(benzo[d][1,3]dioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B15212349.png)
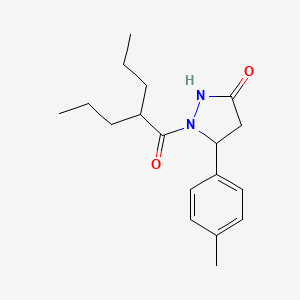
![Cyclopentanone, 2-[(2-ethoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-](/img/structure/B15212356.png)

![14-[2-(Dimethylamino)ethyl]-4-methoxy-10-nitro-8,14,16-triazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-15-one](/img/structure/B15212371.png)

